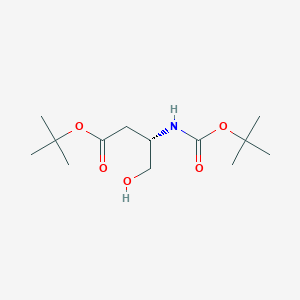

Boc-L-aspartinol 4-tert-Butyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLKHZZDXASXLR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469515 | |

| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153287-86-6 | |

| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-L-aspartinol 4-tert-Butyl Ester chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Boc-L-aspartinol 4-tert-Butyl Ester, a valuable chiral building block in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound, with the CAS Number 153287-86-6, is a protected amino alcohol derived from L-aspartic acid. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the side-chain carboxyl group makes it a versatile intermediate for the synthesis of complex molecular architectures.[1]

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-Butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate |

| CAS Number | 153287-86-6 |

| Molecular Formula | C₁₃H₂₅NO₅[2] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--CC(=O)OC(C)(C)C |

| Synonyms | This compound, tert-Butyl (S)-3-(Boc-amino)-4-hydroxybutanoate |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 291.36 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |

Synthesis and Experimental Protocols

This compound is synthesized by the reduction of its corresponding carboxylic acid precursor, Boc-L-aspartic acid 4-tert-butyl ester. The reduction of the α-carboxylic acid to a primary alcohol can be achieved using various reducing agents. While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters, its reactivity can be enhanced with the addition of activating agents like lithium chloride or by performing the reaction in specific solvent systems.[3][4][5] Alternatively, stronger reducing agents like lithium borohydride (LiBH₄) are effective for this transformation.[3][6]

Representative Experimental Protocol: Reduction of Boc-L-aspartic acid 4-tert-butyl ester

This protocol is a representative method based on the reduction of N-protected amino acid esters to their corresponding alcohols using sodium borohydride and lithium chloride, which generates lithium borohydride in situ.[3]

Materials:

-

Boc-L-aspartic acid 4-tert-butyl ester (1 equivalent)

-

Anhydrous Lithium Chloride (LiCl) (2 equivalents)

-

Sodium Borohydride (NaBH₄) (2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

10% aqueous Citric Acid

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-L-aspartic acid 4-tert-butyl ester (1 eq.) in anhydrous THF.

-

To the solution, add anhydrous lithium chloride (2 eq.) followed by sodium borohydride (2 eq.).

-

Add ethanol to the mixture and stir at room temperature overnight.

-

Cool the reaction mixture in an ice-water bath and adjust the pH to approximately 4 by the gradual addition of 10% aqueous citric acid.

-

Concentrate the mixture in vacuo to remove the organic solvents.

-

To the residue, add water and extract with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Role as a Chiral Building Block

This compound is a valuable chiral building block in drug discovery and advanced chemical synthesis.[7][8][9][10][11] The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used to introduce specific stereochemistry into a larger, more complex molecule. The defined stereocenter, derived from natural L-aspartic acid, allows for precise control over the spatial arrangement of functional groups in the target molecule. This control is critical in the synthesis of pharmaceuticals, as the biological activity of a drug is often dependent on its specific stereoisomer.

The presence of a protected amine, a protected carboxylic acid, and a primary alcohol provides multiple points for synthetic manipulation. The Boc group can be removed under acidic conditions, and the tert-butyl ester can also be cleaved under acidic conditions, often allowing for differential deprotection strategies. The primary alcohol can be oxidized to an aldehyde or carboxylic acid or converted to other functional groups.

Caption: Synthetic pathway and application of this compound.

Logical Relationships in Drug Development

The utility of this compound in drug development stems from its trifunctional nature and inherent chirality. The logical workflow for its use involves several key stages, from the initial selection of this building block to the synthesis of a final drug candidate.

Caption: Workflow for utilizing this compound in drug development.

References

- 1. This compound | CAS#:153287-86-6 | Chemsrc [chemsrc.com]

- 2. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 | FB37881 [biosynth.com]

- 3. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]

- 4. academic.oup.com [academic.oup.com]

- 5. Sciencemadness Discussion Board - NaBH4 ester reduction to alcohol ?'s - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Boc-L-aspartinol 4-tert-Butyl Ester CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a chiral building block used in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of aspartic acid, it incorporates both a protected amine (Boc group) and a protected alcohol (in the form of an amino alcohol), with a tert-butyl ester protecting the side-chain carboxylic acid. This trifunctional nature makes it a versatile synthon for the introduction of a specific stereocenter in the synthesis of complex molecules, including peptide mimics and other biologically active compounds. This guide provides a summary of its key chemical properties, a general experimental approach to its synthesis, and a logical workflow for its preparation and quality control.

Core Compound Information

The fundamental chemical identifiers for this compound are summarized in the table below.

| Parameter | Value |

| CAS Number | 153287-86-6[1][2][3] |

| Molecular Formula | C13H25NO5[1][3] |

| Purity | Typically ≥95.0%[1][2] |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Experimental Protocols

Representative Synthesis of a Protected Amino Alcohol

The following is a generalized procedure for the reduction of a protected amino acid to a protected amino alcohol. This would need to be adapted and optimized for the specific synthesis of this compound.

Objective: To reduce the free carboxylic acid of an N-Boc, side-chain ester protected aspartic acid to the corresponding primary alcohol.

Materials:

-

N-Boc-L-aspartic acid 4-tert-butyl ester (the corresponding carboxylic acid precursor)

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH3·THF) or another suitable reducing agent

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Preparation: A flame-dried round-bottom flask is charged with N-Boc-L-aspartic acid 4-tert-butyl ester and dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Reduction: A solution of borane-tetrahydrofuran complex (typically 1 M in THF) is added dropwise to the stirred solution of the protected amino acid. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a further 30 minutes.

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Logical Workflow and Diagrams

The following diagrams illustrate the general synthetic workflow and a conceptual pathway for the application of this compound in drug discovery.

Caption: A general workflow for the synthesis and purification of this compound.

Caption: A conceptual pathway for the use of this compound in synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-aspartinol 4-tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-L-aspartinol 4-tert-Butyl Ester, a valuable chiral building block in the development of pharmaceuticals and other complex organic molecules. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound and its key precursor, Boc-L-aspartic acid 4-tert-butyl ester.

Introduction

This compound, also known as tert-butyl (S)-3-(tert-butoxycarbonylamino)-4-hydroxybutanoate, is a derivative of the amino acid L-aspartic acid. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the side-chain carboxylic acid. The primary alcohol functionality makes it a versatile intermediate for further chemical modifications. The orthogonal nature of the protecting groups allows for selective deprotection and subsequent derivatization, a crucial aspect in multi-step organic syntheses.

Synthesis Pathway

The synthesis of this compound is typically a two-step process starting from L-aspartic acid. The first step involves the protection of the amino group with a Boc group and the simultaneous or sequential esterification of the side-chain carboxylic acid to form Boc-L-aspartic acid 4-tert-butyl ester. The second and key step is the selective reduction of the α-carboxylic acid to the corresponding primary alcohol.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of Boc-L-aspartic acid 4-tert-butyl ester (Precursor)

The preparation of the precursor can be achieved through several methods. A common approach involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O) for the protection of the amino group and tert-butyl acetate in the presence of an acid catalyst for the esterification.

Materials:

-

L-Aspartic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

tert-Butyl acetate

-

Perchloric acid (HClO₄)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Suspend L-aspartic acid in tert-butyl acetate at 0°C.

-

Slowly add perchloric acid to the suspension.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Wash the reaction mixture with water and a 1.0 N HCl solution.

-

Adjust the pH of the resulting aqueous solution to ~9 by adding a 10% Na₂CO₃ solution.

-

To the aqueous solution, add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., dioxane).

-

Stir the mixture at room temperature overnight.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases with anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Synthesis of this compound (Final Product)

The selective reduction of the α-carboxylic acid of Boc-L-aspartic acid 4-tert-butyl ester can be effectively carried out using reducing agents such as sodium borohydride in the presence of iodine or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[1] The NaBH₄/I₂ system is a milder option and often preferred.[2][3]

Materials:

-

Boc-L-aspartic acid 4-tert-butyl ester

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve Boc-L-aspartic acid 4-tert-butyl ester in anhydrous THF.

-

Slowly add the solution of the protected amino acid to a suspension of sodium borohydride in anhydrous THF at room temperature. Stir until gas evolution ceases.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of iodine in anhydrous THF to the reaction mixture.

-

Stir the reaction mixture for an hour at the same temperature.

-

Perform a standard aqueous workup to isolate the crude product.

-

Purify the product by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Boc-L-aspartic acid 4-tert-butyl ester

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.32 g/mol [4] |

| Appearance | White to off-white powder |

| Melting Point | 63-67 °C[4] |

| Optical Rotation | [α]²⁰/D +2.0 ± 0.4° (c = 1% in methanol) |

| Solubility | Soluble in methanol and dimethyl sulfoxide[5] |

| ¹H NMR (CDCl₃) | See reference spectra[6] |

| ¹³C NMR (CDCl₃) | See reference spectra |

This compound

While extensive experimental data for this specific compound is not widely published, the following table provides predicted and expected characterization data based on its structure and data from analogous compounds.

| Property | Expected Value |

| Molecular Formula | C₁₃H₂₅NO₅ |

| Molecular Weight | 275.34 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | Predicted: 393.4°C at 760 mmHg |

| Density | Predicted: 1.071 g/cm³ |

| ¹H NMR (CDCl₃) | Expected peaks for Boc group (~1.45 ppm, 9H), tert-butyl group (~1.47 ppm, 9H), CH₂-O (~3.6 ppm, 2H), CH-N (~3.9 ppm, 1H), CH₂-COO (~2.5 ppm, 2H), NH (~5.2 ppm, 1H), OH (broad signal). |

| ¹³C NMR (CDCl₃) | Expected peaks for Boc C(CH₃)₃ (~28.4 ppm), tert-butyl C(CH₃)₃ (~28.1 ppm), Boc C=O (~156 ppm), Ester C=O (~172 ppm), CH₂-O (~64 ppm), CH-N (~52 ppm), CH₂-COO (~38 ppm), Boc C(CH₃)₃ (~80 ppm), tert-butyl C(CH₃)₃ (~81 ppm). |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its protected functionalities allow for the selective modification of the primary alcohol, making it a key component in the synthesis of:

-

Peptidomimetics: The amino alcohol structure can be incorporated into peptide backbones to create analogues with improved stability and pharmacological properties.

-

Chiral Ligands: The stereocenter and functional groups make it a suitable precursor for the synthesis of chiral ligands used in asymmetric catalysis.

-

Pharmaceutical Ingredients: It can serve as a building block for the synthesis of complex drug molecules where a chiral amino alcohol moiety is required.

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatility of this chiral building block makes it an important tool for the creation of novel and complex molecules with potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Reaction mechanism of a new variant of �selective reduction� using sodium borohydride (NaBH4) and iodine (I2) [ijbi.edwiserinternational.com]

- 4. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 | FB37881 [biosynth.com]

- 5. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 [chemicalbook.com]

- 6. Boc-Asp-OtBu(34582-32-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Synthetic Profile of Boc-L-Aspartinol 4-tert-Butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Boc-L-aspartinol 4-tert-butyl ester, a valuable chiral building block in organic synthesis and drug discovery. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, identified as tert-butyl (3S)-4-hydroxy-3-[(tert-butoxycarbonyl)amino]butanoate. The data presented is compiled from typical values for structurally related compounds and predicted spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.30 | br s | 1H | -NH- |

| ~3.90 | m | 1H | -CH(NHBoc)- |

| ~3.65 | dd | 1H | -CH₂OH (one H) |

| ~3.55 | dd | 1H | -CH₂OH (one H) |

| ~2.50 | dd | 1H | -CH₂(COOtBu) (one H) |

| ~2.30 | dd | 1H | -CH₂(COOtBu) (one H) |

| 1.45 | s | 9H | -C(CH₃)₃ (ester) |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | -COO- (ester) |

| ~156.0 | -NHCOO- (Boc) |

| ~81.0 | -C(CH₃)₃ (ester) |

| ~79.5 | -C(CH₃)₃ (Boc) |

| ~65.0 | -CH₂OH |

| ~50.0 | -CH(NHBoc)- |

| ~37.0 | -CH₂(COOtBu) |

| ~28.4 | -C(CH₃)₃ (ester) |

| ~28.3 | -C(CH₃)₃ (Boc) |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (amide) |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (tert-butyl ester) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (ester and carbamate) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 276.18 | [M+H]⁺ |

| 298.16 | [M+Na]⁺ |

| 219.15 | [M - C₄H₉O]⁺ |

| 176.11 | [M - C₅H₉O₂]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid, N-Boc-L-aspartic acid 4-tert-butyl ester. A general and robust procedure is outlined below.

Synthesis of this compound

Materials:

-

N-Boc-L-aspartic acid 4-tert-butyl ester

-

Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) with a suitable additive (e.g., I₂ or BF₃·OEt₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with N-Boc-L-aspartic acid 4-tert-butyl ester. The flask is then flushed with an inert atmosphere.

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely.

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of the reducing agent (e.g., 1 M BH₃·THF in THF) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction mixture is carefully quenched by the slow, dropwise addition of methanol or water at 0 °C to decompose the excess reducing agent.

-

Workup: The solvent is removed under reduced pressure using a rotary evaporator. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless oil or a white solid.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis.

Boc-L-aspartinol 4-tert-Butyl Ester: A Technical Guide to a Versatile Chiral Building Block in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral building blocks are fundamental to modern pharmaceutical development and organic synthesis, enabling the stereoselective construction of complex molecular architectures.[1][2] Among these, derivatives of amino acids are particularly valuable due to their inherent chirality and bifunctional nature. This technical guide focuses on Boc-L-aspartinol 4-tert-Butyl Ester, a C4 chiral building block derived from L-aspartic acid. Possessing three distinct functional groups with orthogonal protecting strategies—a Boc-protected amine, a tert-butyl ester, and a primary alcohol—this synthon offers chemists precise control over sequential synthetic transformations. This document details its chemical properties, a representative synthetic pathway, and its strategic application in constructing advanced intermediates for drug discovery.

Compound Properties and Specifications

This compound, systematically named tert-butyl (3S)-4-hydroxy-3-[(tert-butoxycarbonyl)amino]butanoate, is a stable, solid derivative of L-aspartic acid. The key to its utility lies in the differential reactivity of its protected functional groups. The N-Boc group is labile under acidic conditions (e.g., TFA, HCl in dioxane), the tert-butyl ester is also removed by strong acid but is stable to many other conditions, and the primary alcohol is available for a wide range of transformations (e.g., oxidation, etherification, esterification).

This compound is typically synthesized from its corresponding carboxylic acid precursor, Boc-L-aspartic acid 4-tert-butyl ester . The physical and chemical properties for both the final product and its key precursor are summarized below for reference.

Table 1: Physicochemical Properties

| Property | This compound | Boc-L-aspartic acid 4-tert-butyl ester (Precursor) |

| Systematic Name | tert-butyl (3S)-4-hydroxy-3-[(tert-butoxycarbonyl)amino]butanoate | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(tert-butoxycarbonyl)propanoic acid |

| CAS Number | 153287-86-6[3] | 1676-90-0[4] |

| Molecular Formula | C13H25NO5[3] | C13H23NO6[4] |

| Molecular Weight | 275.34 g/mol | 289.32 g/mol [4] |

| Appearance | White to yellow solid[] | White powder |

| Boiling Point | 393.4°C at 760 mmHg | 432.6°C (Predicted)[4] |

| Density | 1.071 g/cm³ | 1.139 g/cm³ (Predicted)[6] |

| Purity (Typical) | ≥95%[3] | ≥98%[6] |

| Solubility | Not specified; expected in organic solvents | Soluble in methanol and dimethyl sulfoxide[6] |

| Storage Temp. | Room Temperature | 2-8°C[6] |

Synthesis Pathway

The synthesis of this compound is achieved via a multi-step process starting from L-aspartic acid. The pathway involves the strategic protection of the amine and side-chain carboxylate, followed by the selective reduction of the α-carboxylic acid. Chiral amino alcohols are commonly prepared through the reduction of corresponding amino acid esters.[]

Experimental Protocols

The following are representative, generalized protocols for the key transformations. Researchers should optimize conditions based on their specific laboratory setup and substrate scale.

Protocol 1: Synthesis of Boc-L-aspartic acid 4-tert-butyl ester (Precursor)

This procedure outlines the protection of L-aspartic acid, a common first step in its use as a building block.[7]

-

N-Boc Protection:

-

Dissolve L-aspartic acid in an aqueous solution of a suitable base (e.g., sodium bicarbonate, potassium bicarbonate) to form the carboxylate salt.[7]

-

To the stirred solution, add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise in a suitable solvent like dioxane or THF.

-

Maintain the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Once complete, acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~3.[7]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-aspartic acid.

-

-

Side-Chain tert-Butyl Esterification:

-

Dissolve the N-Boc protected aspartic acid in a suitable solvent (e.g., tert-butyl acetate or dichloromethane).

-

Add an acid catalyst (e.g., perchloric acid, sulfuric acid) and an excess of tert-butanol or isobutylene.[1]

-

Stir the reaction at room temperature for 18-24 hours, monitoring for the formation of the desired mono-ester.

-

Upon completion, quench the reaction with a mild base, extract the product, dry the organic phase, and purify by column chromatography to isolate Boc-L-aspartic acid 4-tert-butyl ester.

-

Protocol 2: Reduction to this compound (Target Compound)

This protocol describes the selective reduction of the α-carboxylic acid.

-

Reagent Preparation:

-

Dissolve Boc-L-aspartic acid 4-tert-butyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

-

Reduction:

-

Slowly add a solution of Borane-THF complex (BH₃·THF, ~1.0 M in THF) or another suitable reducing agent (e.g., NaBH₄ with an activator like iodine) to the stirred solution. The α-carboxylic acid is more reactive towards borane than the sterically hindered tert-butyl ester.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress via TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography to yield the final this compound.

-

Table 2: Summary of Transformations and Typical Yields

| Transformation Step | Key Reagents | Solvent | Typical Yield Range |

| N-Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/Water | 85-95% |

| Esterification (OtBu) | Isobutylene, H₂SO₄ (cat.) | Dichloromethane | 70-85%[1] |

| Reduction (COOH -> CH₂OH) | BH₃·THF or NaBH₄/I₂ | Anhydrous THF | 80-95% |

Note: Yields are representative for these reaction types and may vary.

Application as a Chiral Building Block

The synthetic utility of this compound stems from the orthogonal nature of its functional groups. Each site can be addressed under specific conditions, allowing for the stepwise elaboration of a complex molecule. This is a critical strategy in drug discovery for building diversity-oriented libraries or executing a total synthesis.[8]

By selecting the appropriate reaction conditions, a chemist can choose which functional group to reveal or modify, leaving the others intact for subsequent steps. This strategic flexibility makes the building block highly valuable for creating complex, stereochemically defined molecules, which is a cornerstone of modern pharmaceutical synthesis.[9][10]

References

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. This compound | CAS#:153287-86-6 | Chemsrc [chemsrc.com]

- 4. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 | FB37881 [biosynth.com]

- 6. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 [chemicalbook.com]

- 7. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

Unlocking Novel Therapeutic Avenues: An In-depth Technical Guide to the Applications of Boc-L-aspartinol 4-tert-Butyl Ester in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

In the landscape of modern drug discovery, the demand for stereochemically pure and versatile chiral building blocks is paramount for the synthesis of complex and highly specific therapeutic agents. Boc-L-aspartinol 4-tert-Butyl Ester, a strategically protected chiral β-amino alcohol, represents a valuable yet under-documented scaffold for the generation of novel peptidomimetics and other bioactive molecules. This technical guide elucidates the potential applications of this building block, drawing inferences from its structural attributes and the well-established roles of analogous chiral synthons in medicinal chemistry. By providing a comprehensive overview of its potential synthetic utility, detailed experimental protocols for its functional group manipulations, and illustrative workflows, this document serves as a foundational resource for researchers aiming to leverage this compound in the design and synthesis of next-generation pharmaceuticals, particularly in the realm of antiviral and anticancer therapies.

Introduction: The Significance of Chiral β-Amino Alcohols in Medicinal Chemistry

The chirality of a drug molecule is a critical determinant of its pharmacological and toxicological profile. The use of enantiomerically pure building blocks is a cornerstone of modern drug design, enabling the synthesis of molecules with enhanced potency, selectivity, and reduced off-target effects. Among the diverse array of chiral synthons, β-amino alcohols are of particular interest due to their prevalence in a wide range of biologically active natural products and synthetic drugs. They serve as key structural motifs in peptidomimetics, where they can mimic the transition state of peptide bond hydrolysis, making them effective inhibitors of proteases and other enzymes.

This compound is a trifunctional chiral building block featuring:

-

An N-Boc-protected amine , which allows for controlled and sequential introduction of desired functionalities.

-

A primary alcohol , which can be further functionalized or serve as a key pharmacophoric element.

-

A tert-butyl ester-protected carboxylic acid side chain , offering a handle for further chemical modification or for influencing the physicochemical properties of the final molecule.

This unique combination of orthogonally protected functional groups makes it a highly versatile intermediate for the synthesis of a diverse range of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 153287-86-6 |

| Molecular Formula | C₁₃H₂₅NO₅ |

| Molecular Weight | 275.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Potential Applications in Drug Discovery

While direct literature on the applications of this compound is sparse, its structural features strongly suggest its utility in several areas of drug discovery, primarily in the synthesis of peptidomimetics targeting proteases.

Synthesis of HIV Protease Inhibitors

The hydroxyethylamine isostere is a well-established pharmacophore in a number of FDA-approved HIV protease inhibitors. This motif mimics the tetrahedral transition state of peptide bond cleavage by the viral protease. This compound can serve as a valuable precursor for the synthesis of novel HIV protease inhibitors. The primary alcohol can act as the key hydrogen bond donor interacting with the catalytic aspartate residues in the enzyme's active site. The side-chain ester can be further elaborated to occupy the S1' or S2' pockets of the protease, potentially enhancing binding affinity and selectivity.

Inferred Synthetic Workflow for an HIV Protease Inhibitor

The following diagram illustrates a plausible synthetic workflow for the incorporation of this compound into a generic HIV protease inhibitor.

Plausible synthetic workflow for an HIV protease inhibitor.

Development of Other Peptidomimetic Therapeutics

The versatility of this compound extends beyond HIV protease inhibitors. It can be employed in the synthesis of inhibitors for other aspartyl proteases, such as renin and β-secretase (BACE-1), which are implicated in hypertension and Alzheimer's disease, respectively. Furthermore, the chiral β-amino alcohol scaffold can be incorporated into β-turn mimetics and other constrained peptide analogues to target a variety of protein-protein interactions.[1]

Asymmetric Synthesis

The chiral nature of this compound also makes it a valuable starting material or intermediate in asymmetric synthesis. The stereocenter can be used to induce chirality in subsequent reactions, enabling the stereoselective synthesis of complex molecules.

Experimental Protocols

The following are generalized experimental protocols for the key chemical transformations involving this compound and its derivatives. Researchers should optimize these conditions for their specific substrates.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions.[2]

-

Protocol:

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a suitable base.

-

Selective tert-Butyl Ester Hydrolysis

Selective cleavage of the tert-butyl ester in the presence of a Boc group can be challenging but is achievable under specific conditions.[3]

-

Protocol using Lewis Acids:

-

Suspend the substrate in acetonitrile.

-

Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI).

-

Reflux the mixture, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable buffer and extract the product.

-

Activation of the Primary Alcohol and Epoxide Formation

The primary alcohol can be converted into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

-

Protocol for Tosylation:

-

Dissolve the alcohol in pyridine or DCM.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with water and extracting the product.

-

-

Protocol for Epoxide Formation:

-

Treat the tosylated intermediate with a base such as potassium carbonate or sodium hydride in a suitable solvent (e.g., methanol, THF).

-

Stir the reaction at room temperature until the epoxide is formed.

-

Bioactive Molecules Derived from Analogous Chiral Building Blocks

| Class of Compound | Example | Biological Target | Activity (IC₅₀/Kᵢ) |

| HIV Protease Inhibitor | Atazanavir | HIV-1 Protease | Kᵢ = 1.6 nM |

| HIV Protease Inhibitor | Lopinavir | HIV-1 Protease | Kᵢ < 1 pM |

| β-Secretase (BACE-1) Inhibitor | Verubecestat (MK-8931) | BACE-1 | Kᵢ = 0.9 nM |

| Renin Inhibitor | Aliskiren | Renin | IC₅₀ = 0.6 nM |

Illustrative Signaling Pathway: HIV Protease Inhibition

The primary therapeutic target for peptidomimetics derived from this compound is expected to be viral proteases, such as HIV-1 protease. The following diagram illustrates the mechanism of action of an HIV protease inhibitor.

Mechanism of HIV protease inhibition.

Conclusion

This compound is a chiral building block with significant, albeit largely untapped, potential in drug discovery. Its trifunctional nature with orthogonal protecting groups provides a versatile platform for the synthesis of complex and stereochemically defined molecules. Based on the established roles of structurally related β-amino alcohols, it is anticipated that this compound will be a valuable intermediate in the development of novel peptidomimetic inhibitors of proteases, particularly for antiviral and other therapeutic areas. The experimental protocols and synthetic workflows presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising chiral building block in their drug discovery endeavors. Further research into the direct applications and biological evaluation of derivatives of this compound is warranted and expected to yield novel therapeutic candidates.

References

- 1. Beta-hairpin peptidomimetics: design, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

Technical Guide: Boc-L-aspartinol 4-tert-Butyl Ester and its Role as a Synthetic Building Block

Disclaimer: Extensive research has revealed no publicly available studies detailing the mechanism of action, biological targets, or specific signaling pathways of Boc-L-aspartinol 4-tert-Butyl Ester as a biologically active compound. The available information strongly indicates that its primary role is that of a chiral building block and intermediate in organic synthesis.

This guide will focus on the chemical properties and synthetic applications of the closely related and more extensively documented compound, Boc-L-aspartic acid 4-tert-butyl ester , which serves as a crucial component in modern peptide synthesis and drug development.

Introduction to Boc-L-aspartic acid 4-tert-butyl ester

N-α-(tert-Butoxycarbonyl)-L-aspartic acid 4-tert-butyl ester, commonly abbreviated as Boc-Asp(OtBu)-OH, is a derivative of the amino acid L-aspartic acid. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and a tert-butyl (tBu) ester on the side-chain carboxylic acid. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to a growing peptide chain.[1][2]

The strategic use of these orthogonal protecting groups, which can be removed under different acidic conditions, makes Boc-L-aspartic acid 4-tert-butyl ester a versatile tool in solid-phase peptide synthesis (SPPS).[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Boc-L-aspartic acid 4-tert-butyl ester.

| Property | Value | Reference(s) |

| CAS Number | 1676-90-0 | [4] |

| Molecular Formula | C₁₃H₂₃NO₆ | [4] |

| Molecular Weight | 289.32 g/mol | [4] |

| Appearance | White powder | [5] |

| Melting Point | 63-67 °C | [4][6] |

| Boiling Point | 432.6 °C (Predicted) | [4] |

| Solubility | Soluble in methanol and dimethyl sulfoxide. Slightly soluble in water. | [5][7] |

| Optical Activity | [α]20/D +2.0±0.4°, c = 1% in methanol | [6] |

Role in Synthetic Chemistry

The primary application of Boc-L-aspartic acid 4-tert-butyl ester is in the synthesis of peptides and other complex organic molecules.[1][2] It is used in the preparation of highly selective thrombin inhibitors and thiopeptides.[7][8]

The following is a generalized protocol for the incorporation of a Boc-Asp(OtBu)-OH residue into a peptide sequence using SPPS with a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-L-aspartic acid 4-tert-butyl ester

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Coupling agent (e.g., HBTU, HATU)

-

Scavengers (e.g., anisole, thioanisole) for deprotection

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve Boc-L-aspartic acid 4-tert-butyl ester in a minimal amount of DMF.

-

Add the dissolved amino acid and DIEA to the swollen resin.

-

Allow the reaction to proceed for 2-4 hours with agitation.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the α-amino group.

-

Wash the resin with DCM and DMF.

-

-

Peptide Chain Elongation:

-

Couple the next Boc-protected amino acid using a suitable coupling agent like HBTU in the presence of DIEA in DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage and Side-Chain Deprotection:

-

After the final amino acid has been coupled and the terminal Boc group removed, treat the resin with a strong acid cocktail, such as hydrofluoric acid (HF) or a high concentration of TFA with scavengers, to cleave the peptide from the resin and remove the tert-butyl ester protecting group from the aspartic acid side chain, along with other side-chain protecting groups.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram illustrates the general workflow of incorporating Boc-L-aspartic acid 4-tert-butyl ester into a peptide chain during solid-phase peptide synthesis.

Conclusion

While there is no evidence to suggest that this compound has a direct mechanism of action as a therapeutic agent, its structural analog, Boc-L-aspartic acid 4-tert-butyl ester, is an indispensable tool in the field of synthetic chemistry. Its role as a protected amino acid is fundamental to the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications. The ability to selectively protect and deprotect the functional groups of aspartic acid allows for the precise construction of intricate molecular architectures, highlighting the importance of such building blocks in modern drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Properties and Applications of Boc-L-Aspartic Acid [thinkdochemicals.com]

- 3. biosynth.com [biosynth.com]

- 4. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 | FB37881 [biosynth.com]

- 5. Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester | lookchem [lookchem.com]

- 6. Boc-L-aspartic acid 4-tert-butyl ester CAS#: 1676-90-0 [amp.chemicalbook.com]

- 7. Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 [chemicalbook.com]

- 8. N-Boc-L-aspartic acid 4-tert-butyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Thermochemical Properties of Boc-L-aspartinol 4-tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester (CAS: 153287-86-6) is a protected amino alcohol derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its thermochemical properties is crucial for process development, safety assessment, and ensuring the stability and purity of active pharmaceutical ingredients (APIs). This guide provides an overview of the known physical properties of this compound and details the standard experimental protocols for determining its key thermochemical characteristics. Due to a lack of extensive published data for this specific compound, this document focuses on the established methodologies that can be employed to generate these crucial data points.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₅NO₅ |

| Molecular Weight | 275.34 g/mol |

| Density | 1.071 g/cm³ |

| Boiling Point | 393.4 °C at 760 mmHg |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures for determining the key thermochemical properties of organic compounds like this compound.

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It is widely used to determine thermal transition points, such as melting point and glass transition temperature, and to quantify the enthalpy of these transitions.[2][3]

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetically sealed DSC pan.[3] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. The instrument is typically purged with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[3]

-

Thermal History Erasure: To ensure that the measured properties are intrinsic to the material and not an artifact of its previous thermal history, the sample is subjected to a heat/cool/heat cycle. A typical cycle would involve heating from ambient temperature to a point above the expected melting temperature, cooling back to a sub-ambient temperature, and then reheating.[3]

-

Data Acquisition: After the thermal history erasure, the sample is heated at a constant rate (e.g., 10 °C/min) through its melting transition. The heat flow to the sample is measured and recorded as a function of temperature.[3]

-

Data Analysis: The melting point is determined as the onset of the endothermic peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[3]

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is essential for determining the thermal stability of a compound, identifying the temperatures at which decomposition occurs, and quantifying volatile content such as moisture or residual solvents.[6][7]

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA sample pan.

-

Instrument Setup: The sample pan is placed onto the TGA's microbalance within the furnace. The atmosphere is controlled, typically with a continuous flow of an inert gas like nitrogen, to prevent oxidative degradation.[7]

-

Data Acquisition: The furnace temperature is increased at a constant, linear rate (e.g., 10 °C/min) over a specified range. The mass of the sample is continuously monitored and recorded as a function of temperature.[7][8]

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition or volatilization. The temperature at which the rate of mass loss is at its maximum (the peak of the derivative curve) is also a key indicator of thermal stability.

Bomb calorimetry is the standard method for determining the heat of combustion (ΔHc) of a solid or liquid.[9] This value is then used to calculate the standard enthalpy of formation (ΔHf°), a fundamental thermochemical property representing the energy change when a compound is formed from its constituent elements in their standard states.[10][11]

Detailed Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 0.5-1.0 g) of this compound is placed in the sample cup inside the bomb calorimeter.[12] A fuse wire of known length and mass is attached to the electrodes, making contact with the sample.[13]

-

Assembly and Pressurization: A small, known amount of water is often added to the bomb to ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[14]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. A stirrer ensures a uniform water temperature, which is monitored with a high-precision thermometer.[13]

-

Combustion and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and begins to cool.[14]

-

Calculations:

-

The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[15]

-

The heat released by the sample combustion is calculated using the measured temperature change (ΔT) and Ccal.

-

Corrections are made for the heat released by the combustion of the fuse wire.[12]

-

The heat of combustion (ΔHc) is calculated per mole of the sample.

-

The standard enthalpy of formation (ΔHf°) is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[10]

-

Interrelation of Thermochemical Properties in Drug Development

The thermochemical data obtained from the methodologies described above are not isolated values; they are interconnected and provide a holistic view of a compound's suitability for pharmaceutical development. Understanding these relationships is key to mitigating risks and optimizing processes.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. s4science.at [s4science.at]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. improvedpharma.com [improvedpharma.com]

- 5. veeprho.com [veeprho.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 9. pages.jh.edu [pages.jh.edu]

- 10. jpyro.co.uk [jpyro.co.uk]

- 11. reddit.com [reddit.com]

- 12. web.williams.edu [web.williams.edu]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

Methodological & Application

Application Notes and Protocols for the Use of Boc-L-aspartinol 4-tert-Butyl Ester in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal alcohol functionality or an internal modified residue within a peptide sequence. The presence of a β-hydroxy group and the protected amino and carboxyl functionalities make it a versatile tool for synthesizing peptide alcohols and other modified peptides. These peptide derivatives are of significant interest in drug discovery and development due to their often enhanced biological activity, stability, and unique structural properties. For instance, C-terminal modification of peptides to alcohols can increase their potency towards certain biological targets.[1][2]

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in Boc-strategy SPPS.

Key Features and Applications

The use of this compound in SPPS offers several advantages:

-

Synthesis of Peptide Alcohols: The primary application is the synthesis of peptides with a C-terminal alcohol, which can mimic transition states of enzymatic reactions or improve pharmacokinetic properties. Peptide alcohols have shown potent biological activities, including as enzyme inhibitors and antimicrobial agents.[1]

-

Introduction of a Hydroxylated Moiety: When incorporated internally, it introduces a hydroxyl group that can be further functionalized or can influence the peptide's conformation and binding affinity.

-

Boc/Bzl Strategy Compatibility: The Boc protecting group on the α-amino group and the tert-butyl ester on the side chain are compatible with the graduated acid lability principle of the Boc/Bzl SPPS strategy.[3] The Boc group is removed by moderate acid (e.g., TFA), while the tert-butyl ester is cleaved under stronger acidic conditions during the final cleavage from the resin.

Peptides containing such modified residues are being explored in various therapeutic areas, including oncology and infectious diseases, due to their potential for high specificity and low toxicity.[4]

Data Presentation

Table 1: Recommended Resins and Loading Efficiency for this compound

| Resin Type | Linker Type | Typical Loading Efficiency (%) | Cleavage Conditions for Peptide Alcohol | Reference |

| 2-Chlorotrityl chloride resin | Acid-labile | 85-95 | 1-5% TFA in DCM or TFE/DCM | [5][6][7] |

| Wang resin | Acid-labile | 70-85 | 50-95% TFA in DCM | [8] |

Note: Loading efficiency can be influenced by the coupling method and reaction conditions.

Table 2: Comparison of Coupling Reagents for this compound Incorporation

| Coupling Reagent | Additive | Typical Coupling Efficiency (%) | Key Advantages | Potential Issues | Reference |

| HBTU | HOBt/DIPEA | >95 | Fast reaction times, high efficiency. | Potential for side reactions if not used correctly. | [9][10] |

| DIC | HOBt | 90-98 | Low cost, minimizes racemization. | Slower reaction times compared to HBTU. Byproduct (DCU) can be difficult to remove. | [11] |

| PyBOP | DIPEA | >95 | High efficiency, byproducts are soluble and easily washed away. | Higher cost compared to carbodiimides. | [12] |

Note: Coupling efficiencies are representative and can vary based on the peptide sequence and reaction conditions. The data is based on general amino alcohol and N-methylated amino acid coupling due to the lack of specific data for this compound.[13][14]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first building block, this compound, to the highly acid-labile 2-chlorotrityl chloride resin, which is ideal for the synthesis of protected peptide alcohols.

Materials:

-

2-Chlorotrityl chloride resin (1.0-1.6 mmol/g)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in the SPPS reaction vessel.

-

Amino Alcohol Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM (5 mL).

-

Loading: Add the amino alcohol solution to the swollen resin. Add DIPEA (4 equivalents) to the reaction vessel and agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum for several hours.

-

Loading Determination (Optional): The loading of the amino alcohol can be determined spectrophotometrically by cleaving a small amount of the resin with a known concentration of acid and measuring the absorbance of the released this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc Strategy

This protocol outlines the iterative cycle of deprotection and coupling for the elongation of the peptide chain on the Boc-L-aspartinol-loaded resin.

Materials:

-

Boc-L-aspartinol-loaded resin

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

Procedure (per cycle):

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g) for 30 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM (10 mL/g) for 2 minutes (repeat twice).

-

Wash the resin with DCM (5 x 10 mL/g).

-

-

Amino Acid Coupling:

-

Pre-activation: In a separate vial, dissolve the Boc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF (5 mL). Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Repeat: Repeat steps 1-6 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Peptide Alcohol from 2-Chlorotrityl Chloride Resin

This protocol describes the final step of releasing the synthesized peptide alcohol from the solid support.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Trifluoroethanol (TFE) (optional)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL/g) and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1-5% TFA in DCM. For sensitive peptides, a milder cocktail of TFE/DCM (2:8) can be used.[6]

-

Cleavage Reaction: Add the cleavage cocktail (10 mL/g of resin) to the dried peptide-resin and agitate gently at room temperature for 1-2 hours.

-

Filtration: Filter the resin and collect the filtrate containing the cleaved peptide alcohol. Wash the resin with a small amount of the cleavage cocktail or DCM.

-

Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring to precipitate the peptide alcohol.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration.

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.

-

Purification: The crude peptide alcohol can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Workflow for SPPS of C-terminal peptide alcohols.

Caption: Orthogonal protection in Boc-SPPS for peptide alcohols.

References

- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

- 8. Quantitative assessment of preloaded 4-alkoxybenzyl alcohol resins for solid-phase peptide syntheses by 1D and 2D HR-MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for Coupling Reactions with Boc-L-aspartinol 4-tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structure, featuring a protected amine (Boc), a free hydroxyl group, and a tert-butyl ester, makes it a versatile synthon for the preparation of a variety of complex molecules, including peptidomimetics and other biologically active compounds. This document provides detailed protocols for the coupling of carboxylic acids to the primary amine of this compound, a key transformation for its utilization in synthetic workflows.

Peptide coupling reagents are widely employed to facilitate the formation of amide bonds between a carboxylic acid and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and stereochemical integrity of the product.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical for a successful amide bond formation. The following table summarizes common coupling reagents used in peptide synthesis, which are applicable for coupling reactions with this compound.

| Coupling Reagent | Acronym | Key Features & Considerations | Byproducts |

| Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but can be problematic for solid-phase synthesis.[1] | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, making it more suitable for a wider range of reaction conditions.[1] | Diisopropylurea (DIU) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient and minimizes racemization.[2] However, it generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] | Hexamethylphosphoramide (HMPA) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective uronium-based coupling reagent with low racemization potential.[1] | Tetramethylurea |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Similar to HBTU in efficacy and low racemization.[1] | Tetramethylurea |

Experimental Protocols

The following protocols describe the general procedure for coupling a generic carboxylic acid (R-COOH) to the deprotected amino group of this compound. The first step involves the deprotection of the Boc group to liberate the free amine.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, L-aspartinol 4-tert-butyl ester. The Boc group is labile to acidic conditions.[]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 5-10 equivalents). A common ratio is 1:1 TFA:DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude L-aspartinol 4-tert-butyl ester. The product is often used in the next step without further purification.

Protocol 2: Amide Coupling using HBTU

This protocol details the coupling of a carboxylic acid to L-aspartinol 4-tert-butyl ester using HBTU as the coupling reagent.

Materials:

-

L-aspartinol 4-tert-butyl ester (from Protocol 1)

-

Carboxylic acid (R-COOH)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.0-1.2 eq) in DMF or DCM.

-

Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Dissolve L-aspartinol 4-tert-butyl ester (1.0 eq) in a minimal amount of DMF or DCM and add it to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction.

Caption: General workflow for the deprotection and coupling reaction.

Logical Relationship of Coupling Reagent Activation

The following diagram illustrates the general mechanism of carboxylic acid activation by a carbodiimide reagent in the presence of HOBt, a common additive to suppress side reactions and racemization.[1]

Caption: Activation of a carboxylic acid with a carbodiimide and HOBt.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers performing coupling reactions with this compound. The choice of coupling reagent and careful execution of the deprotection and coupling steps are essential for achieving high yields of the desired products. These synthetic intermediates are crucial for the development of novel therapeutics and other advanced materials.

References

Application Notes: Synthesis of Unnatural Amino Acids from Boc-L-aspartinol 4-tert-Butyl Ester

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a versatile chiral building block derived from L-aspartic acid. Its orthogonally protected functional groups—a Boc-protected amine, a primary alcohol, and a tert-butyl ester—make it an ideal starting material for the asymmetric synthesis of a variety of unnatural amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development as they can be incorporated into peptides to enhance their pharmacological properties, such as metabolic stability, conformational rigidity, and receptor affinity.

This document provides detailed application notes and experimental protocols for the synthesis of unnatural amino acids, such as statine analogues and other γ-amino acids, using this compound as the chiral precursor. The key synthetic transformations involve the selective oxidation of the primary alcohol to an aldehyde, followed by carbon chain elongation and functional group manipulation.

Key Synthetic Strategies

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, N-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester, without significant epimerization of the adjacent chiral center.[1][2] This chiral aldehyde is a pivotal intermediate that can undergo various subsequent reactions to introduce structural diversity.

1. Oxidation of the Primary Alcohol:

Mild and selective oxidation methods are crucial to prevent over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the α-carbon. Commonly employed methods include:

-

Dess-Martin Periodinane (DMP) Oxidation: This method is highly efficient for oxidizing primary alcohols to aldehydes under mild, neutral conditions at room temperature. It is known for its high chemoselectivity and tolerance of sensitive functional groups, including Boc-protected amines.[1][3][4]

-

Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C). It is another mild and reliable method for the oxidation of primary alcohols to aldehydes and is particularly suitable for sensitive substrates.[2][5][6]

2. Carbon Chain Elongation and Functionalization of the Aldehyde:

The resulting chiral β-amino aldehyde serves as a versatile electrophile for various carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of unnatural amino acids.

-

Wittig Reaction: The aldehyde can be reacted with phosphorus ylides in a Wittig reaction to introduce a carbon-carbon double bond, leading to the synthesis of unsaturated γ-amino acids. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.[7][8]

-

Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, leading to the synthesis of N-substituted γ-amino acids.[9][10]

-

Aldol and Related Addition Reactions: The aldehyde can participate in aldol-type reactions with enolates or other nucleophiles to form new carbon-carbon bonds and introduce additional stereocenters.

Data Presentation